4-Acetyl-N-octadecylbenzamide
Description
Properties
CAS No. |
94086-69-8 |
|---|---|
Molecular Formula |
C27H45NO2 |
Molecular Weight |
415.7 g/mol |
IUPAC Name |
4-acetyl-N-octadecylbenzamide |
InChI |
InChI=1S/C27H45NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28-27(30)26-21-19-25(20-22-26)24(2)29/h19-22H,3-18,23H2,1-2H3,(H,28,30) |
InChI Key |
LUQUURAOAYAMAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 4-Acetyl-N-octadecylbenzamide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide bond, as this is one of the most common and reliable bond-forming reactions in organic synthesis. youtube.comyoutube.com
This disconnection breaks the molecule into two key synthons: a 4-acetylbenzoyl cation equivalent and an N-octadecylamine anion equivalent. The corresponding synthetic equivalents for these idealized fragments are 4-acetylbenzoic acid and octadecylamine, respectively. This approach simplifies the synthesis into two main challenges: the preparation of the substituted benzoic acid core and the subsequent coupling of this core with the long-chain amine.
Strategies for the Synthesis of the Benzamide (B126) Core
The benzamide core, 4-acetylbenzoic acid, is a bifunctional molecule containing both a ketone and a carboxylic acid. Its synthesis requires methods that can selectively produce this specific substitution pattern on the benzene (B151609) ring.
The most common and efficient route to 4-acetylbenzoic acid begins with a precursor that already contains the acetyl group, namely 4'-methylacetophenone. google.com The synthesis then involves the functionalization of the methyl group. The key transformation is the oxidation of the p-methyl group to a carboxylic acid. This selective oxidation is a critical step in forming the required benzamide core.
While Friedel-Crafts acylation is a standard method for introducing acetyl groups to aromatic rings, in the case of 4-acetylbenzoic acid, the more prevalent synthetic strategy involves the oxidation of a pre-existing methyl group on an acetyl-substituted ring. youtube.com A widely utilized method is the oxidation of 4'-methylacetophenone with a strong oxidizing agent such as potassium permanganate (KMnO₄). This reaction is typically performed in the presence of water and may be facilitated by catalysts like anhydrous zinc chloride. google.com The reaction temperature is carefully controlled, often between 48-55°C, to ensure efficient conversion and minimize side reactions. Following the oxidation, the crude product is often purified by refluxing in anhydrous acetic acid to yield high-purity 4-acetylbenzoic acid. google.comchemicalbook.com
Derivatization Strategies for Structural Modification of this compound
The chemical architecture of this compound provides multiple avenues for structural derivatization. Strategic modifications to the acetyl group, the long alkyl chain, or the aromatic core can lead to a diverse library of analogues.
Modification of the Acetyl Moiety
The acetyl group, a ketone functional group, is a prime site for a variety of chemical transformations. These modifications can alter the electronic and steric properties of this region of the molecule.
One of the most common reactions of the acetyl group is its reduction to a secondary alcohol. This can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), converting the ketone to a hydroxyethyl group. Further transformation of the resulting alcohol can lead to the formation of esters or ethers.
The carbonyl group of the acetyl moiety can also undergo nucleophilic addition reactions. For instance, reaction with Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can introduce a variety of alkyl or aryl substituents, leading to the formation of tertiary alcohols.
Another strategy involves the oxidation of the acetyl group. For example, the haloform reaction, using reagents like sodium hypobromite, can convert the acetyl group into a carboxylic acid (4-(carboxy)-N-octadecylbenzamide). This introduces a new functional group that can be further derivatized, for instance, through esterification or amidation.
The α-carbon of the acetyl group is also reactive and can be functionalized. For example, it can undergo halogenation in the presence of an acid or base catalyst, or it can be used in aldol condensation reactions with various aldehydes to extend the carbon chain.
Table 1: Potential Modifications of the Acetyl Moiety
| Reaction Type | Reagent(s) | Product Functional Group |
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| Grignard Reaction | R-MgBr | Tertiary Alcohol |
| Haloform Reaction | Br₂/NaOH | Carboxylic Acid |
| α-Halogenation | Br₂, H⁺ or OH⁻ | α-Halo Ketone |
| Aldol Condensation | Aldehyde, Base | β-Hydroxy Ketone |
Functionalization of the Octadecyl Chain
The long, saturated octadecyl chain, while generally less reactive than the other parts of the molecule, can be functionalized, particularly at the terminal methyl group or along the chain through radical reactions.
Terminal functionalization of long alkyl chains can be challenging but is achievable through specific methodologies. nih.gov One approach involves free-radical halogenation, which can introduce a halogen atom, preferentially at the terminal position under specific conditions, although mixtures of isomers are common. This halogenated derivative can then serve as a handle for further nucleophilic substitution reactions to introduce a variety of functional groups such as amines, azides, or thiols.
More advanced techniques, such as transition-metal-catalyzed C-H activation, offer more selective ways to functionalize the terminal methyl group. While not specific to this exact molecule in the literature, the principles of regioselective C-H functionalization are well-established.
Functionalization along the chain can be achieved through radical reactions, such as photochemical halogenation, which typically leads to a mixture of positional isomers. The introduction of unsaturation, for example, through dehydrogenation, could provide a site for further reactions like epoxidation or dihydroxylation.
Table 2: Potential Functionalization of the Octadecyl Chain
| Reaction Type | Reagent(s) | Potential Functional Group Introduced | Position of Functionalization |
| Terminal Halogenation | NBS, Light/Radical Initiator | Halogen (e.g., -Br) | Primarily terminal, mixture of isomers |
| Nucleophilic Substitution | NaN₃, NaCN, etc. (on halogenated derivative) | Azide, Nitrile, etc. | Position of the initial halogen |
| C-H Activation | Transition Metal Catalysts | Various (e.g., -OH, -NH₂) | Selective, often terminal |
Substitution on the Benzene Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The existing substituents, the acetyl group and the N-octadecylbenzamide group, will direct incoming electrophiles to specific positions on the ring. The acetyl group is a deactivating, meta-directing group, while the amide group is an activating, ortho-, para-directing group. Due to the para-substitution pattern of the starting material, the directing effects of these two groups will influence substitution at the remaining open positions on the ring.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. For instance, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at a position ortho to the amide group. Similarly, halogenation with a halogen (e.g., Br₂) and a Lewis acid catalyst would introduce a halogen atom at one of the ortho positions relative to the amide.
The specific outcome of these reactions can be influenced by the reaction conditions. The interplay between the directing effects of the existing substituents will determine the regioselectivity of the substitution.
Table 3: Potential Substitution Reactions on the Benzene Ring
| Reaction Type | Reagent(s) | Incoming Electrophile | Expected Position of Substitution |
| Nitration | HNO₃, H₂SO₄ | -NO₂ | Ortho to the amide group |
| Halogenation | Br₂, FeBr₃ | -Br | Ortho to the amide group |
| Sulfonation | SO₃, H₂SO₄ | -SO₃H | Ortho to the amide group |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | -R | Ortho to the amide group |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR | Ortho to the amide group |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum for 4-Acetyl-N-octadecylbenzamide would be expected to show distinct signals corresponding to the aromatic protons, the amide N-H proton, the acetyl methyl protons, and the long octadecyl alkyl chain. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and integration values would be crucial for confirming the arrangement of these groups. However, specific experimental data is not available in the reviewed literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. Key signals would include those for the two carbonyl carbons (amide and ketone), the aromatic carbons, the acetyl methyl carbon, and the numerous methylene (B1212753) carbons of the octadecyl chain. No published ¹³C NMR data for this compound could be found.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, between adjacent protons on the aromatic ring and along the octadecyl chain.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the acetyl group, the benzamide (B126) core, and the N-octadecyl chain.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, aiding in conformational analysis. A search for studies employing these techniques on this compound did not yield any results.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, characteristic absorption bands would be expected for the N-H stretch, C=O stretches (for both the amide and ketone), C-N stretching, aromatic C=C bending, and aliphatic C-H stretching and bending modes from the octadecyl chain. Specific peak frequencies (in cm⁻¹) are not documented in available sources.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, which are characteristic of its chromophores. The benzoyl system in this compound would be expected to exhibit absorption maxima (λmax) in the UV region, corresponding to π→π* and n→π* transitions. The exact wavelengths and molar absorptivity coefficients are dependent on the solvent and specific electronic structure, but this data has not been published.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (Molecular Formula: C₂₇H₄₅NO₂), the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would confirm its molecular weight of 415.65 g/mol . Analysis of the fragmentation pattern could reveal characteristic losses of the octadecyl chain and cleavage at the amide and acetyl groups. However, no experimental mass spectra for this compound are available in the public domain.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar molecules like this compound. In a typical ESI-MS experiment, a solution of the analyte is sprayed through a heated, charged capillary, generating fine droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
For this compound, with a molecular formula of C27H45NO2 and a molecular weight of 415.66 g/mol , ESI-MS in positive ion mode would be expected to primarily produce the protonated molecule, [M+H]+, at a mass-to-charge ratio (m/z) of approximately 416.67. Adducts with sodium ([M+Na]+) at m/z 438.65 or potassium ([M+K]+) at m/z 454.62 are also commonly observed, depending on the purity of the solvents and the presence of alkali metal salts.
Tandem mass spectrometry (MS/MS) of the isolated [M+H]+ ion would provide valuable structural information through collision-induced dissociation (CID). The fragmentation pattern would be anticipated to show characteristic losses corresponding to the different functional groups within the molecule. Key expected fragmentations include the cleavage of the amide bond, which is a common fragmentation pathway for N-acylated compounds.
Table 1: Predicted ESI-MS and MS/MS Fragmentation Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]+ | 416.67 | Protonated molecular ion |
| [M+Na]+ | 438.65 | Sodium adduct of the molecular ion |
| [C9H9O2]+ | 149.06 | Fragment corresponding to the protonated 4-acetylbenzoic acid |
| [C8H7O]+ | 119.05 | Fragment resulting from the loss of the amide group, corresponding to the 4-acetylbenzoyl cation |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique, particularly useful for analyzing molecules with low volatility and high molecular weight, although it is also applicable to smaller molecules. In this method, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser is fired at the sample, causing the matrix to desorb and ionize the analyte molecules, which are then accelerated into a time-of-flight mass analyzer.
For this compound, MALDI-TOF MS would also be expected to show the protonated molecule [M+H]+ at m/z 416.67, as well as sodiated [M+Na]+ and potassiated [M+K]+ adducts. MALDI is particularly advantageous for high-throughput screening and can be a valuable tool for confirming the successful synthesis of the target compound. The high mass accuracy of modern TOF analyzers allows for confident identification of the molecular ion peak. While fragmentation is less common in standard MALDI-TOF than in ESI-MS/MS, post-source decay (PSD) analysis can be performed to obtain fragmentation information, which would be expected to be similar to that observed in CID experiments.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides the measurement of mass with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of an ion. For this compound, HRMS would be critical for confirming its molecular formula, C27H45NO2.
By comparing the experimentally measured accurate mass of the molecular ion to the calculated theoretical mass, it is possible to confirm the elemental formula and distinguish it from other potential isobaric compounds. For example, the calculated exact mass of the protonated molecule [C27H46NO2]+ is 416.3523. An HRMS measurement yielding a mass very close to this value would provide strong evidence for the correct elemental composition of the synthesized compound.
Table 2: HRMS Data for the Protonated Molecular Ion of this compound
| Ion Formula | Calculated Exact Mass (m/z) |
|---|
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This method can provide definitive information on bond lengths, bond angles, and torsion angles, as well as details about intermolecular interactions such as hydrogen bonding and van der Waals forces that dictate the crystal packing.
To perform this analysis, a high-quality single crystal of this compound must be grown. This can be a challenging step, as molecules with long, flexible alkyl chains can be difficult to crystallize. Slow evaporation of a solution of the compound in a suitable solvent or solvent system is a common method for crystal growth.
A successful X-ray diffraction study would yield a detailed structural model of the molecule. Key structural features that would be elucidated include the planarity of the benzamide group, the conformation of the octadecyl chain, and the orientation of the acetyl group. The crystal packing would likely be dominated by hydrogen bonding between the amide N-H and the carbonyl oxygen of a neighboring molecule, as well as by the packing of the long alkyl chains.
Table 3: Key Structural Parameters Obtainable from Single-Crystal X-ray Diffraction
| Parameter | Description |
|---|---|
| Bond Lengths (Å) | The distances between bonded atoms (e.g., C=O, C-N, C-C). |
| Bond Angles (°) | The angles between adjacent bonds. |
| Torsion Angles (°) | The dihedral angles that define the conformation of the molecule. |
| Unit Cell Dimensions | The parameters (a, b, c, α, β, γ) that define the repeating unit of the crystal lattice. |
| Space Group | The symmetry of the crystal lattice. |
Chiroptical Spectroscopy (e.g., Circular Dichroism - CD) if Chiral Analogues are Considered
While this compound itself is an achiral molecule, chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, would be an indispensable tool for the characterization of its chiral analogues. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemical environment of chromophores.
If a chiral center were introduced into the this compound scaffold, for instance, by using a chiral amine or a chiral carboxylic acid derivative in its synthesis, the resulting molecule would be optically active and would exhibit a characteristic CD spectrum. The benzamide and acetylphenyl groups are chromophores that would be perturbed by the chiral environment, giving rise to distinct CD signals, often referred to as Cotton effects.
The sign and magnitude of the Cotton effects in the CD spectrum can be used to determine the absolute configuration of the chiral centers, often through comparison with empirical rules or with the results of quantum chemical calculations. rsc.orgelsevierpure.com CD spectroscopy is also a powerful technique for studying the conformational preferences of molecules in solution, as changes in conformation can lead to significant changes in the observed CD spectrum. nih.gov Therefore, for any chiral derivatives of this compound, CD spectroscopy would be a critical component of their structural elucidation. acs.org
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic behavior and properties of a molecule at the atomic level.
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 4-Acetyl-N-octadecylbenzamide, DFT studies would typically be employed to calculate properties such as optimized molecular geometry, electronic energies (including HOMO and LUMO energies), and the distribution of electron density. These calculations provide insights into the molecule's reactivity, stability, and various molecular properties. For instance, DFT has been used to study the local reactivity of other acetamide derivatives in the context of their potential as anti-HIV drugs by analyzing Fukui functions. nih.govresearchgate.net Such studies can also determine global reactivity descriptors like electronegativity and global hardness. nih.gov
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, while often more computationally intensive than DFT, can provide highly accurate molecular characteristics. For this compound, ab initio calculations could be used to precisely determine its equilibrium geometry, vibrational frequencies, and electronic energies. These calculations serve as a benchmark for other computational methods and provide a deep understanding of the molecule's intrinsic properties.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. For a molecule with a long alkyl chain like this compound, MD simulations would be invaluable for exploring its conformational landscape. These simulations could reveal the preferred shapes (conformations) of the molecule in different environments (e.g., in a vacuum, in a solvent) and provide information about the stability of these conformations. MD simulations are also used to study the unbinding pathways of ligands from proteins, which can be crucial for drug design. nih.gov
Molecular Docking Studies for Ligand-Target Interactions at the Molecular Level
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If this compound were being investigated as a potential drug, molecular docking studies would be performed to predict its binding mode and affinity to a specific biological target, such as a protein or enzyme. These studies are essential in structure-based drug design to understand the interactions at the molecular level that govern the ligand's activity. For example, docking studies on other N-aryl-acetamide compounds have been used to evaluate their potential as inhibitors for neurodegenerative enzymes. nih.gov
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling can be a powerful tool to elucidate the step-by-step process of a chemical reaction. For this compound, this could involve modeling its synthesis or its metabolism. By calculating the energies of reactants, transition states, and products, computational methods can map out the most likely reaction pathway and provide insights into the factors that control the reaction rate and outcome. Combining DFT with microkinetic modeling is an approach used to understand reaction mechanisms and the nature of active sites in catalysis. researchgate.net
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational chemistry is widely used to predict and help interpret spectroscopic data. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. These predicted spectra can be compared with experimental data to confirm the molecule's structure and to assign specific spectral features to particular atomic or molecular motions. DFT calculations are commonly used for this purpose, and the calculated values often show good agreement with experimental results for various molecules. researchgate.netscielo.org.zanih.gov
Consequently, it is not possible to provide the detailed research findings and data tables for section "4.6. Analysis of Noncovalent Interactions and Reactivity Descriptors (e.g., ALIE, ELF, LOL, RDG, Fukui functions, FMO)" as requested in the article outline. The generation of scientifically accurate content for this specific topic is contingent on the availability of published research, which appears to be non-existent for "this compound" at this time.
In Vitro Biological Activity and Molecular Mechanism Studies
Enzymatic Inhibition Assays for Cholinesterases and Other Relevant Enzymes
A thorough search of scientific databases found no published studies evaluating the enzymatic inhibition activity of 4-Acetyl-N-octadecylbenzamide against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or other relevant enzymes. The potential for this specific long-chain N-acylbenzamide to act as an enzyme inhibitor remains uninvestigated.
While the broader class of benzamide (B126) derivatives has been explored for various enzymatic targets, and other structurally distinct compounds are known to be potent cholinesterase inhibitors, this activity has not been documented for this compound. nih.govnih.gov
Antimicrobial and Antibiofilm Efficacy Assessments (In Vitro)
There is no available scientific literature detailing the antimicrobial or antibiofilm properties of this compound. Studies on other types of amide-containing compounds, such as certain N-benzamide derivatives and N-acylhydrazones, have reported antimicrobial effects against various pathogens. nanobioletters.comnih.govarabjchem.org However, these findings pertain to molecules with different structural features, and no such data exists for this compound.
No studies reporting the Minimum Inhibitory Concentration (MIC) of this compound against any bacterial or fungal strains have been published. Therefore, no data is available to quantify its potential bacteriostatic or fungistatic activity.
Similarly, there are no published reports on the Minimum Biofilm Inhibition Concentration (MBIC) for this compound. Its efficacy in preventing the formation of microbial biofilms has not been assessed.
Antioxidant Activity Evaluation via In Vitro Radical Scavenging Assays
The antioxidant potential of this compound has not been reported in the scientific literature. Standard in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have not been applied to this compound.
Research has been conducted on the antioxidant properties of other classes of molecules, including phenolic N-acylhydrazones and stilbenebenzamides, where specific structural features contribute to their radical scavenging abilities. nih.govarabjchem.orgnih.gov However, comparable investigations for this compound are absent.
Investigation of Cellular Target Identification and Molecular Pathway Perturbations (In Vitro Cellular Models)
There is a complete lack of research on the cellular mechanisms of this compound. No studies have been published that identify its potential cellular targets, nor have any investigations into its effects on molecular pathways in in vitro cellular models been documented.
Structure-Activity Relationship (SAR) Analysis of this compound and its Analogues
A structure-activity relationship (SAR) analysis requires the synthesis and biological testing of a series of structural analogues to determine how chemical modifications influence activity. As there is no published biological activity data for this compound itself, no SAR studies have been conducted. The influence of the N-octadecyl chain, the 4-acetyl group, or other substitutions on the benzamide scaffold on any biological endpoint remains unknown for this specific class of compounds. SAR studies have been performed on other distinct classes of benzamides for different biological activities, but these are not applicable to the target compound. researchgate.netnih.gov
Future Directions and Emerging Research Avenues
Rational Design and Synthesis of Next-Generation Benzamide (B126) Derivatives with Tuned Activity
The core structure of 4-Acetyl-N-octadecylbenzamide offers a versatile scaffold for rational drug design and the synthesis of next-generation derivatives with finely tuned biological activities. Structure-activity relationship (SAR) studies will be pivotal in guiding the synthetic modification of this molecule to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets. researchgate.netrsc.orgqub.ac.uk
Key modification strategies include:
Altering the Acyl Chain: The length, saturation, and branching of the C18 octadecyl chain can be systematically varied. Shorter or longer alkyl chains, or the introduction of unsaturation (double or triple bonds), could significantly influence how the molecule interacts with hydrophobic pockets in proteins or inserts into lipid membranes. qub.ac.ukresearchgate.net For instance, studies on lipopeptide antibiotics have shown that optimal lipid chain lengths are crucial for antimicrobial activity. rsc.orgresearchgate.net
Modifying the Benzene (B151609) Ring: The substitution pattern on the benzamide ring can be altered. The acetyl group at the 4-position can be replaced with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the ring. Additional substituents could be introduced to improve target binding or solubility.
Varying the Amide Linker: The amide bond itself is a key feature, but modifications could yield compounds with different stabilities or hydrogen-bonding capabilities.
A chemometric approach, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to build models that correlate structural features of these newly synthesized analogs with their biological activity. researchgate.net This data-driven approach can identify the most promising strategies for future optimization and guide the design of derivatives with enhanced therapeutic potential. researchgate.net
Application of Machine Learning and AI in Compound Design and Prediction
Future applications of AI and ML in this context include:
Bioactivity Prediction: ML models, such as Random Forest or deep neural networks, can be trained on datasets of existing benzamide derivatives to predict the potential biological activity of newly designed analogs of this compound. stanford.eduijcrt.orgnih.gov This allows for the rapid virtual screening of vast chemical libraries to identify the most promising candidates for synthesis and experimental testing. ijcrt.org
De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity to a particular protein target or desirable pharmacokinetic profiles (ADME/Toxicity). actascientific.commdpi.com These models can explore a vast chemical space to propose innovative scaffolds based on the this compound framework. mdpi.com
Exploration of Novel In Vitro Biological Targets and Pathways
The amphiphilic nature of this compound strongly suggests that its biological activities may be mediated through interactions with cellular membranes and membrane-associated proteins. nih.govnih.goviaea.org The long octadecyl tail facilitates insertion into the lipid bilayer, while the polar benzamide headgroup can interact with the aqueous environment or the surface of membrane proteins. researchgate.net
Promising areas for target exploration include:
Lipid Membrane Disruption: Like many antimicrobial peptides, derivatives of this compound could exert effects by disrupting the integrity of bacterial or fungal cell membranes. nih.govrsc.org Future studies could investigate the ability of these molecules to induce membrane thinning, form pores, or alter membrane fluidity, which are known mechanisms of antimicrobial action. nih.goviaea.org
Enzyme Inhibition: The benzamide moiety is a common feature in many enzyme inhibitors. Research could focus on screening this compound derivatives against various enzyme classes, such as kinases, proteases, or histone deacetylases (HDACs), where the long lipid tail could anchor the inhibitor in a hydrophobic binding site. researchgate.net
Modulation of Membrane Protein Function: The compound and its analogs could modulate the function of integral membrane proteins, such as ion channels or receptors. By partitioning into the lipid bilayer, these molecules can alter the local membrane environment, thereby influencing protein conformation and activity.
The table below outlines potential biological targets and the rationale for their investigation.
| Potential Target Class | Rationale | Potential Therapeutic Area |
| Bacterial/Fungal Membranes | The amphiphilic structure is common in membrane-disrupting antimicrobial agents. nih.gov | Infectious Diseases |
| Viral Fusion Proteins | The long acyl chain could interfere with the lipid-enveloped fusion process of viruses like HIV. | Antiviral Therapy |
| Histone Deacetylases (HDACs) | The benzamide scaffold is a known zinc-binding group in many HDAC inhibitors. researchgate.net | Oncology, Neurology |
| Fatty Acid Amide Hydrolase (FAAH) | The molecule's structure has similarities to endogenous FAAH substrates. | Pain, Inflammation |
| Ion Channels and GPCRs | Partitioning into the cell membrane could allosterically modulate the function of these transmembrane proteins. | Neurology, Cardiology |
Development of Advanced Spectroscopic Probes for Biological Systems
The this compound scaffold can be chemically modified to create advanced spectroscopic probes for visualizing and studying biological processes in real-time. By incorporating fluorophores or other reporter groups, these molecules can be transformed into tools for cellular imaging and biochemical assays. nih.govsemanticscholar.org
Key strategies for probe development include:
Synthesis of Fluorescent Analogs: A fluorescent moiety, such as a naphthalimide or nitrobenzofurazan (NBD), can be covalently attached to the benzamide core. nih.govmdpi.com The resulting probe's fluorescence properties (e.g., intensity, lifetime, emission wavelength) could be sensitive to its local environment, allowing it to report on factors like membrane polarity, phase transitions, or binding to a target protein. nih.gov
Targeted Probes: The probe can be designed to bind to a specific biological target. The inherent affinity of the core molecule, combined with the reporter tag, would allow for the visualization of the target's localization and dynamics within living cells. mdpi.comrsc.org
Activatable Probes: The probe could be designed to be "off" (non-fluorescent) until it interacts with a specific enzyme or analyte, at which point a chemical reaction would "turn on" its fluorescence. This approach provides high-contrast imaging with low background signal.
The development of such probes would enable researchers to study the mechanism of action of this compound derivatives and visualize their interactions with subcellular structures. rsc.org
Integration of this compound into Hybrid Material Systems for Advanced Research Tools
The self-assembling properties of amphiphilic molecules like this compound make them excellent building blocks for the bottom-up fabrication of novel nanomaterials. nih.govnih.gov In aqueous environments, these molecules can spontaneously organize into structures such as micelles, nanotubes, or vesicles, which can serve as platforms for advanced research tools and biomedical applications.
Future research in this area could focus on:
Drug Delivery Vehicles: The hydrophobic core of self-assembled nanostructures can encapsulate poorly water-soluble drugs, improving their delivery and bioavailability. The surface of these nanocarriers could be further functionalized with targeting ligands to direct the encapsulated cargo to specific cells or tissues.
Hybrid Nanomaterials: this compound can be co-assembled with other molecules, such as polymers or self-assembling peptides, to create hybrid materials with unique and tunable properties. nih.gov These materials could be used as scaffolds for tissue engineering or as components in biosensors.
Functional Surfaces: The molecule can be used to modify surfaces, creating biocompatible coatings or surfaces with specific recognition properties. The long octadecyl tails can anchor to hydrophobic surfaces, presenting the functional benzamide headgroups to the external environment.
The ability of N-acetylated peptides to self-assemble into well-ordered fibers suggests that this compound could similarly form fibrous architectures, providing a basis for developing novel biomaterials. researchgate.net
Q & A
Q. What are the established synthetic routes for 4-Acetyl-N-octadecylbenzamide, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: The synthesis typically involves amidation reactions between 4-acetylbenzoic acid derivatives and octadecylamine. Key steps include:
- Activation of the carboxyl group : Use of coupling agents like HATU or DCC to form an active ester intermediate.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of the long alkyl chain .
- Catalyst optimization : Triethylamine or DMAP improves reaction efficiency by neutralizing acidic byproducts .
Q. Optimization Strategies :
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions.
- Stoichiometric ratios : A 1.2:1 molar ratio of octadecylamine to acylating agent ensures complete conversion .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted amines and coupling agents.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
Validation : Cross-reference melting points (literature vs. experimental) and compare spectral data with analogous benzamide derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond lengths, thermal stability) in structural studies of this compound derivatives?
Methodological Answer:
- Data Triangulation : Compare DFT-calculated bond lengths (e.g., B3LYP/6-31G* level) with crystallographic data. Discrepancies >0.02 Å suggest lattice packing effects or solvent interactions .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures. Deviations from computational predictions (e.g., using Gaussian09) may indicate non-covalent interactions (e.g., van der Waals forces in the alkyl chain) .
- Dynamic NMR : Probe conformational flexibility in solution to explain differences between static crystal structures and dynamic computational models .
Q. What methodological frameworks are recommended for analyzing bioactivity discrepancies in this compound across different biological models?
Methodological Answer:
- Dose-Response Curves : Normalize data using Hill equation modeling to compare EC₅₀ values across cell lines or enzymatic assays .
- Metabolic Stability Tests : Incubate the compound with liver microsomes (human vs. murine) to identify species-specific metabolism pathways causing activity variations .
- Molecular Docking : Perform ensemble docking (AutoDock Vina, Rosetta) to assess binding affinity differences due to protein conformational changes (e.g., kinase vs. GPCR targets) .
Q. Contradiction Resolution :
Q. How can researchers design analogs of this compound with enhanced target selectivity in drug discovery?
Methodological Answer:
- Bioisosteric Replacement : Substitute the acetyl group with trifluoromethyl (improves metabolic stability) or sulfonamide (enhances hydrogen bonding) .
- Alkyl Chain Modulation : Shorten the octadecyl chain to C12–C14 to balance lipophilicity and solubility (logP optimization via MarvinSketch) .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., π-π stacking with aromatic residues) and guide substituent placement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
